anti-Benzilosazone

Description

Key structural features likely include:

Properties

CAS No. |

572-18-9 |

|---|---|

Molecular Formula |

C26H22N4 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

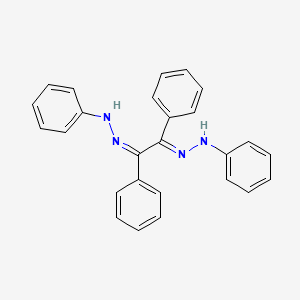

N-[(E)-[(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline |

InChI |

InChI=1S/C26H22N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,27-28H/b29-25+,30-26+ |

InChI Key |

ZYBRJAQAIDDAIV-XDHTVYJESA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C(=N/NC3=CC=CC=C3)/C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

572-18-9 1695-80-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-Benzilosazone typically involves the reaction of 1,2-diaminobenzene with aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, which uses carboxylic acids in the presence of hydrochloric acid as a catalyst . Another method involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with aldehydes or ketones .

Industrial Production Methods: Industrial production of this compound often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency, while solid-state melt reactions are more effective for certain derivatives .

Chemical Reactions Analysis

Types of Reactions: Anti-Benzilosazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield different benzimidazole derivatives.

Substitution: Substitution reactions with different reagents can produce a variety of functionalized benzimidazole compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various quinazoline and benzimidazole derivatives, each with unique biological and chemical properties .

Scientific Research Applications

Anti-Benzilosazone has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Its derivatives are studied for their antimicrobial and antiviral properties.

Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of anti-Benzilosazone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby inhibiting or modulating their activity. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with "anti-Benzilosazone":

Antioxidant Activity :

- Condensed Benzimidazoles (e.g., 9-(3,4-dihydroxyphenyl)-imidazo[1,2-a]benzimidazole) exhibit radical-scavenging activity comparable to ascorbic acid (IC₅₀: 12–18 μM in DPPH assays) .

- Thiosemicarbazones (e.g., benzoylbenzophenone derivatives) show enhanced antioxidant capacity due to metal chelation (e.g., Fe³⁺, Cu²⁺), with IC₅₀ values of 5–10 μM in lipid peroxidation models .

- This compound (hypothetical): If structurally analogous to these compounds, its activity would depend on electron-donating substituents (e.g., hydroxyl, methoxy) and redox-active moieties.

Antimicrobial Activity :

- Benzoxazole-oxadiazole hybrids demonstrate broad-spectrum activity (MIC: 2–8 µg/mL against E. coli and S. aureus) via membrane disruption .

- Bentazone shows antifungal effects (e.g., IC₅₀: 50 µM against Candida albicans) by inhibiting ergosterol biosynthesis .

Pharmacokinetic and Toxicity Profiles

- Benzothiadiazinones (e.g., Bentazone): Moderate oral bioavailability (40–50%) but hepatotoxic at high doses (LD₅₀: 250 mg/kg in rodents) .

- Benzoxazole Derivatives : Improved blood-brain barrier penetration (logP: 2.5–3.5) but may inhibit cytochrome P450 enzymes .

- Thiosemicarbazones : Exhibit dose-dependent nephrotoxicity due to reactive oxygen species (ROS) generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.